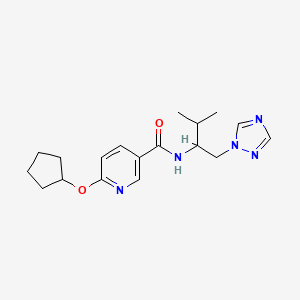

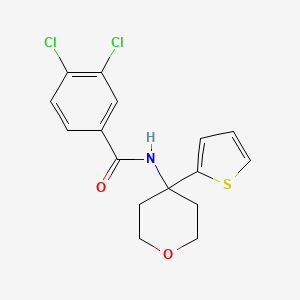

![molecular formula C15H21N7O4 B2898589 ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate CAS No. 1070807-04-3](/img/structure/B2898589.png)

ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a triazolopyrimidine group, an acetyl group, and a piperazine carboxylate group . These groups suggest that the compound could have interesting chemical and physical properties, and potentially useful biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The triazolopyrimidine group, in particular, is a fused ring system that can contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, while the triazolopyrimidine group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .科学的研究の応用

Antimicrobial and Antiviral Agent

The core structure of the compound, which includes a 2-oxo-1,2,3,4-tetrahydropyrimidine moiety, is known for its antimicrobial and antiviral activities . This makes it a candidate for developing new medications targeting resistant strains of bacteria and viruses.

Anticancer Research

Compounds with a pyrimidine base, such as the one , are often explored for their anticancer properties . They can be used in the synthesis of molecules that interfere with the proliferation of cancer cells, providing a pathway for novel cancer therapies.

Anti-inflammatory and Analgesic Applications

Derivatives of pyrimidine have shown anti-inflammatory and analgesic activities . This compound could be used to synthesize new drugs that help manage pain and inflammation without the side effects associated with current medications.

Synthesis of Heterocyclic Compounds

The compound’s structure is conducive to the synthesis of various heterocyclic compounds , which are crucial in drug development due to their wide range of biological activities.

Green Chemistry Applications

The synthesis process of similar compounds has been noted for its adherence to the principles of green chemistry , utilizing environmentally friendly catalysts and solvent-free conditions. This approach aligns with the increasing demand for sustainable practices in chemical research.

Biological Activity Modulation

Due to the presence of imidazole and indole derivatives within its structure, the compound can be used to modulate biological activity . This includes the development of drugs with varied pharmacological effects, such as antibacterial, antifungal, and antiprotozoal activities.

作用機序

The mechanism of action of this compound in biological systems would depend on its specific structure and properties. Compounds with similar structures have shown a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Safety and Hazards

特性

IUPAC Name |

ethyl 4-[2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N7O4/c1-3-22-13-12(17-18-22)14(24)21(10-16-13)9-11(23)19-5-7-20(8-6-19)15(25)26-4-2/h10H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCVKNPYQFDXBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)OCC)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide](/img/structure/B2898510.png)

![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2898511.png)

![N-(2,4-difluorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2898514.png)

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2898516.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2898522.png)

![N-(2-methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2898525.png)

![N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide](/img/structure/B2898526.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2898527.png)

![3-allyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2898528.png)